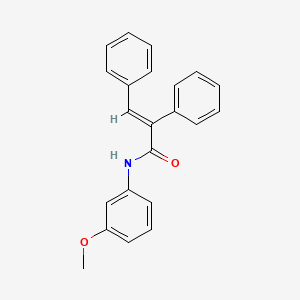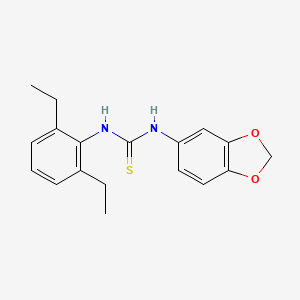![molecular formula C18H14ClFN2O2 B5597876 3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)
3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrolopyrrole diones involves palladium-catalyzed coupling reactions, such as the Suzuki coupling, which is a common method for forming carbon-carbon bonds between aromatic compounds. This method allows for the introduction of various substituents into the pyrrolopyrrole core, affecting the physical and chemical properties of the resulting compounds (Zhang & Tieke, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione" has been determined using X-ray crystallography. These studies reveal that such molecules often adopt non-planar geometries due to steric hindrance between substituents, which can influence their optical and electronic properties (Ming-zhi et al., 2005).
Chemical Reactions and Properties
Pyrrolopyrrole diones undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. These reactions can be utilized to further modify the core structure or introduce additional functional groups, expanding the range of possible applications of these compounds (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of pyrrolopyrrole diones, such as solubility, melting point, and crystallinity, are significantly influenced by the nature and position of the substituents on the core structure. These compounds are generally soluble in common organic solvents, which is crucial for their processing and application in various fields (I. Fujii et al., 2002).
Chemical Properties Analysis
Pyrrolopyrrole diones exhibit a range of chemical properties, including photoluminescence, which makes them attractive for use in light-emitting devices and as pigments. The electronic structure and conjugation within the molecule play a key role in determining these properties, with potential applications in optoelectronic devices and materials science (Beyerlein & Tieke, 2000).
科学的研究の応用
Photocyclization and Synthesis
Pyrrole derivatives have been investigated for their unique photocyclization properties. Košmrlj and Šket (2007) described the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-diones, highlighting the influence of halogen atoms and electron-donor groups on cyclization pathways, leading to the formation of flavones under specific conditions (Košmrlj & Šket, 2007). Similarly, the synthesis and structural determination of compounds incorporating chloro and fluoro groups alongside pyrrolidine diones have been reported, showcasing the diverse synthetic pathways and crystalline structures achievable with these motifs (Huang Ming-zhi et al., 2005).
Photoluminescent Materials
Pyrrole derivatives have found applications in the development of photoluminescent materials. Beyerlein and Tieke (2000) synthesized π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and phenylene units, demonstrating their potential in electronic applications due to their strong photoluminescence and good solubility (Beyerlein & Tieke, 2000).
Chemical Synthesis and Functionalization
In chemical synthesis, pyrrole derivatives serve as key intermediates for the construction of complex molecules. Yin et al. (2008) developed a new methodology for synthesizing substituted 2-amino-5-chlorothiophenes, using pyrrole as an amine protecting group, illustrating the versatility of pyrrole derivatives in synthetic chemistry (Yin et al., 2008).
Pharmaceutical Research
Pyrrole derivatives also play a significant role in pharmaceutical research. Kuznietsova et al. (2019) synthesized pyrrole derivatives as potential anti-cancer therapeutics, elucidating their mechanisms of action and safety profiles. These compounds exhibited promising activity against protein kinases involved in cancer progression, highlighting the therapeutic potential of pyrrole derivatives (Kuznietsova et al., 2019).
Electronic and Optical Materials
Moreover, pyrrole derivatives have been explored for their applications in electronic and optical materials. Luo et al. (2015) designed and synthesized red-emissive fluorophores based on 1,8-naphthalimide derivatives, demonstrating their utility in organic light-emitting diode (OLED) applications due to their excellent emission properties and potential for electronic filters and frequency doubling circuits (Luo et al., 2015).
特性
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-4-3-5-14(11(10)2)22-17(23)15(19)16(18(22)24)21-13-8-6-12(20)7-9-13/h3-9,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNIUMKNVGEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)
![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)
![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)


![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)


![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)